Tropine 4-tolylacetate methiodide
Description
Utilization in Voltage-Clamp Electrophysiology Experiments
Voltage-clamp electrophysiology is a powerful technique that allows researchers to measure the ion currents across the membrane of excitable cells, such as neurons, while holding the membrane potential at a set level. Tropine (B42219) 4-tolylacetate methiodide has been employed in such experiments to elucidate the mechanisms of ion channel function and membrane conductance.
In voltage-clamp experiments, Tropine 4-tolylacetate methiodide is applied to isolated nerve preparations to observe its effect on ion currents. nih.govnih.gov The technique involves inserting microelectrodes into the axon to control the membrane potential and measure the resulting currents. By comparing the currents before and after the application of the compound, researchers can determine its impact on specific ion channels, such as those responsible for sodium (Na) and potassium (K) conductance. nih.govnih.gov
A common methodology involves the use of a sucrose-gap technique, which isolates a small section of the axon for electrical measurement. psu.edu This allows for precise control and recording of the electrical events occurring across the axonal membrane.
The experimental design for analyzing membrane conductance with this compound typically involves a series of voltage steps applied to the clamped axon. nih.govnih.gov Researchers record the early transient (sodium) and late steady-state (potassium) currents at each voltage step. nih.govnih.gov The application of this compound has been shown to decrease both of these currents, indicating a blockade of both sodium and potassium channels. nih.govnih.gov
Furthermore, the rate at which the sodium conductance increases upon depolarization is slowed in the presence of the compound. nih.gov The relationship between membrane conductance and voltage is also shifted along the voltage axis towards depolarization. nih.gov These effects are qualitatively similar to those of local anesthetics like procaine (B135). nih.govnih.gov
A notable and distinct effect of tropine esters, including the methiodide derivative, is the induction of a peak and subsequent decline in the late potassium current, especially at large depolarization steps. nih.govnih.gov This phenomenon has not been observed with procaine. nih.govnih.gov
| Parameter | Effect of this compound |
| Early Transient (Na) Current | Decrease nih.govnih.gov |
| Late (K) Current | Decrease nih.govnih.gov |
| Rate of Sodium Conductance Increase | Slowed nih.gov |
| Conductance vs. Voltage Curve | Shifted towards depolarization nih.gov |
| Late K Current at Large Depolarizations | Peak and subsequent decline nih.govnih.gov |
Application in Studies of Peripheral Nervous System Transmission
This compound has been instrumental in studying the transmission of nerve impulses in the peripheral nervous system, particularly at autonomic ganglia and the neuromuscular junction.
The superior cervical ganglion of the cat is a classical model for studying ganglionic transmission. nih.gov In this preparation, preganglionic nerve fibers are stimulated electrically, and the resulting contraction of the nictitating membrane is measured as an indicator of successful ganglionic transmission. nih.gov
The administration of this compound has been shown to block this transmission, demonstrating its properties as a ganglionic blocking agent. nih.gov Ganglionic blockers act by interfering with the action of acetylcholine (B1216132) at nicotinic receptors on the postsynaptic neuron within the autonomic ganglia. jove.comcvpharmacology.comtaylorandfrancis.com
While direct studies on the cat soleus-gastrocnemius preparation with this compound are not extensively detailed in the provided search results, the principles of assessing neuromuscular transmission in such isolated preparations are well-established. These techniques generally involve stimulating the motor nerve and recording the resulting muscle contraction. Neuromuscular blocking agents interrupt this process at the neuromuscular junction. jocpr.comdrugbank.comwikipedia.org
These agents are broadly classified into two categories: non-depolarizing and depolarizing blockers. drugbank.comwikipedia.org Non-depolarizing agents competitively block acetylcholine receptors, while depolarizing agents cause persistent depolarization of the muscle fiber membrane, rendering it unresponsive to further stimulation. jocpr.comwikipedia.orgnih.gov
Role in Investigating Excitability in Artificial and Biological Membranes (e.g., Lobster Giant Axon)
The lobster giant axon is a valuable model for studying the fundamental properties of nerve excitability due to its large diameter, which facilitates experimental manipulations like voltage clamping. nih.govnih.govpsu.edunih.gov
This compound and its tertiary analogue, tropine p-tolylacetate (TPTA), have been used to investigate the molecular mechanisms of nerve impulse blockade in the lobster giant axon. nih.govnih.gov These studies have revealed that these compounds reduce the maximum sodium and potassium conductance increases that occur during membrane depolarization. nih.gov
The action of these tropine esters on the lobster axon membrane shares similarities with local anesthetics, suggesting a common mechanism of action involving the blockade of ion channels. nih.govnih.gov However, the unique effect on the late potassium current suggests some differences in their interaction with the channel proteins. nih.govnih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
5135-79-5 |
|---|---|
Molecular Formula |
C18H26INO2 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate;iodide |
InChI |
InChI=1S/C18H26NO2.HI/c1-13-4-6-14(7-5-13)10-18(20)21-17-11-15-8-9-16(12-17)19(15,2)3;/h4-7,15-17H,8-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YHIYMHZGIATCDV-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)CC(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-] |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OC2CC3CCC(C2)[N+]3(C)C.[I-] |
Synonyms |
tropine 4-tolylacetate methiodide tropine p-tolylacetate methiodide |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for Tropine (B42219) 4-tolylacetate Methiodide
The primary synthetic pathway to Tropine 4-tolylacetate methiodide involves two fundamental organic reactions: esterification and N-alkylation.
The formation of the ester, Tropine 4-tolylacetate, is achieved through the reaction of tropine with 4-tolylacetic acid. One common method is the Fischer-Speier esterification, where the reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and typically requires elevated temperatures to drive the equilibrium towards the product. masterorganicchemistry.comyoutube.com The mechanism involves protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the hydroxyl group of tropine. youtube.comyoutube.commasterorganicchemistry.com
Alternatively, to achieve higher yields and milder reaction conditions, 4-tolylacetic acid can be activated prior to the reaction with tropine. This can be accomplished by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using a coupling agent.
Table 1: Comparison of Esterification Methods for Tropine and Carboxylic Acids
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Tropine, 4-Tolylacetic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | High temperature, often with removal of water | Inexpensive reagents | Reversible reaction, may require harsh conditions |
| Acid Chloride Method | Tropine, 4-Tolylacetyl Chloride, Base (e.g., Pyridine) | Room temperature or gentle heating | High yield, irreversible | Requires preparation of the acid chloride |
| Coupling Agent | Tropine, 4-Tolylacetic Acid, Coupling Agent (e.g., DCC), Base | Room temperature | Mild conditions, high yield | Coupling agent can be expensive and produce byproducts |
The second step in the synthesis is the quaternization of the nitrogen atom in the tropane (B1204802) ring of Tropine 4-tolylacetate. This is a classic example of an SN2 reaction, where the lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. yale.edujuniperpublishers.com The iodide ion serves as the leaving group. This reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile (B52724), to facilitate the formation of the charged product. yale.edu The reaction is generally high-yielding and proceeds readily at or slightly above room temperature. juniperpublishers.com
Precursor Compounds and their Chemical Transformations
The successful synthesis of this compound is contingent on the availability and reactivity of its key precursors: tropine and 4-tolylacetic acid.
Tropine is a naturally occurring alkaloid that can be isolated from plants of the Solanaceae family. bris.ac.uk It is a bicyclic amino alcohol and serves as a versatile building block in the synthesis of a wide range of tropane alkaloids and their derivatives. researchgate.net The key reactive site for the first step of the synthesis is the secondary hydroxyl group at the C-3 position, which undergoes esterification. The tertiary amine at the N-8 position is the site of the subsequent quaternization. Tropine itself can be synthesized from tropinone (B130398), a related alkaloid, through reduction. bris.ac.ukwikipedia.org
4-Tolylacetic acid, also known as p-methylphenylacetic acid, is a carboxylic acid that serves as the acylating agent in the esterification step. For the esterification to proceed efficiently, especially under milder conditions, the carboxylic acid is often converted into a more reactive form. researchgate.netorganic-chemistry.org
Common methods for the activation of 4-tolylacetic acid include:
Conversion to Acid Chloride: Reacting 4-tolylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 4-tolylacetyl chloride. This acid chloride is significantly more electrophilic than the parent carboxylic acid and reacts readily with alcohols like tropine.
Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid in situ, facilitating the esterification reaction under mild conditions.
Optimization of Reaction Parameters in Laboratory Synthesis
To maximize the yield and purity of this compound, optimization of the reaction parameters for both the esterification and quaternization steps is crucial.
For the esterification reaction , key parameters to consider for optimization include:
Temperature: In Fischer esterification, higher temperatures can increase the reaction rate and help in the removal of water, thus shifting the equilibrium towards the product. However, excessively high temperatures can lead to side reactions. researchgate.netresearchgate.net
Catalyst Loading: The concentration of the acid catalyst in Fischer esterification needs to be optimized to ensure a reasonable reaction rate without causing degradation of the reactants or products.
Reaction Time: The reaction time should be sufficient to allow for maximum conversion without the formation of significant byproducts. researchgate.net
Solvent: The choice of solvent can influence the solubility of the reactants and the ease of water removal in Fischer esterification. researchgate.net
Table 2: Illustrative Optimization of Esterification Yield
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 80 °C | 100 °C | 120 °C |
| Catalyst (H₂SO₄) | 0.1 eq | 0.2 eq | 0.1 eq |
| Time (h) | 12 | 12 | 24 |
| Yield of Ester (%) | 65 | 78 | 85 |
For the quaternization step , optimization typically involves:
Stoichiometry of Methyl Iodide: While a stoichiometric amount of methyl iodide is required, a slight excess is often used to ensure complete reaction of the tertiary amine. yale.edu
Solvent: Polar aprotic solvents like acetone, acetonitrile, or DMF are generally preferred as they can stabilize the forming quaternary ammonium (B1175870) salt.
Temperature and Reaction Time: The reaction is often carried out at room temperature or with gentle heating to increase the rate. The progress of the reaction can be monitored to determine the optimal time for completion.
By carefully controlling these parameters, the synthesis of this compound can be carried out efficiently and with high purity.
Stereochemical Considerations in Synthesis and Quaternization
The molecular structure of tropine, the core of this compound, possesses a unique bicyclic system with specific stereochemical requirements that are critical during its synthesis. Further stereochemical complexity arises during the quaternization of the nitrogen atom to form the final methiodide salt.
Synthesis of the Tropine Core
The synthesis of the tropine alkaloid framework hinges on establishing the correct relative configuration of the substituents on the 8-azabicyclo[3.2.1]octane ring. A key precursor in both biological and chemical synthesis is tropinone, which contains a carbonyl group at the C-3 position. The stereochemical outcome of the entire synthesis is largely determined by the reduction of this ketone.
In biosynthetic pathways within plant species, the reduction of tropinone is catalyzed by two distinct, stereospecific enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). These enzymes exhibit opposite stereospecificity.
Tropinone Reductase I (TR-I) specifically catalyzes the reduction of tropinone to tropine (3α-tropanol), where the resulting hydroxyl group is in the axial position. This is the required stereoisomer for the synthesis of compounds like atropine (B194438) and scopolamine (B1681570).
Tropinone Reductase II (TR-II) reduces tropinone to pseudotropine (3β-tropanol), where the hydroxyl group occupies the equatorial position.
The predominance of tropine formation in plants is attributed to the significantly higher activity of TR-I compared to TR-II. This enzymatic control ensures a high degree of stereoselectivity, yielding the specific 3α-tropanol configuration necessary for the subsequent esterification to form the desired tropane alkaloid derivative.
| Enzyme | Substrate | Product | Stereochemical Outcome (C-3 OH group) |
|---|---|---|---|
| Tropinone Reductase I (TR-I) | Tropinone | Tropine | Axial (α) |
| Tropinone Reductase II (TR-II) | Tropinone | Pseudotropine | Equatorial (β) |
Quaternization of the Tropane Nitrogen
The final step in forming this compound is the quaternization of the tertiary nitrogen atom (N-8) with methyl iodide. This reaction introduces a new stereocenter at the nitrogen atom, as the nitrogen becomes tetravalent and chiral. The approach of the methyl iodide electrophile can occur from two distinct faces relative to the bicyclic ring system: the axial face or the equatorial face.
The piperidine (B6355638) ring within the tropane structure adopts a chair conformation. The approach of the alkylating agent is subject to significant steric hindrance.
Equatorial Attack: The methyl group adds to the nitrogen from the face of the less sterically hindered five-membered ring.
Axial Attack: The methyl group adds from the face of the six-membered ring, which is sterically encumbered by the ethylene (B1197577) bridge (C-6 and C-7).
Research has consistently shown that the alkylation of tertiary tropane compounds is highly stereoselective, with the reaction predominantly proceeding via equatorial attack . This is due to the steric hindrance posed by the axial protons on the ethylene bridge, which shields the axial face of the nitrogen atom. The result is the preferential formation of one diastereomer over the other. The major product is the N-equatorial methyl quaternary ammonium salt, while the N-axial methyl isomer is the minor product.
| Direction of Attack | Steric Environment | Resulting N-Methyl Position | Product Status |
|---|---|---|---|
| Equatorial | Less hindered | Equatorial | Major Product |
| Axial | More hindered (by ethylene bridge) | Axial | Minor Product |
This inherent stereoselectivity ensures that the quaternization process is not random, leading to a predictable and dominant stereoisomer for the final this compound product.
Mechanistic Investigations of Excitable Membrane Interactions
Modulation of Ionic Conductances in Model Systems
The chemical compound Tropine (B42219) 4-tolylacetate methiodide has been a subject of mechanistic studies to understand its interaction with excitable membranes, particularly its influence on the ionic conductances that underpin nerve impulse propagation. Research using voltage-clamped giant axons from lobsters has provided significant insights into its mode of action.
Tropine 4-tolylacetate methiodide has been demonstrated to decrease the early transient sodium (Na) currents in voltage-clamped lobster giant axons. nih.govnih.gov This effect is crucial as the rapid influx of sodium ions is responsible for the depolarizing phase of an action potential. The compound reduces the maximum sodium conductance that is achieved during membrane depolarization. nih.govnih.gov Furthermore, it slows the rate at which the sodium conductance increases, a phenomenon often referred to as a slowing of the "turn-on" kinetics of the sodium channels. nih.govnih.gov
Similar to its effect on sodium currents, this compound also diminishes the late potassium (K) currents in voltage-clamped axons. nih.govnih.gov The outward flow of potassium ions is essential for the repolarization of the neuronal membrane following an action potential. The compound effectively reduces the maximum potassium conductance increase that occurs in response to membrane depolarization. nih.govnih.gov
An unusual effect observed with this compound, particularly at larger depolarization steps, is its ability to cause the late potassium current to reach a peak and then subsequently decline, even while the depolarizing pulse is maintained. nih.govnih.gov This suggests a more complex interaction with the potassium channels than a simple blockade.
The modulation of both sodium and potassium currents by this compound directly impacts the kinetics of membrane depolarization and repolarization. By reducing the peak sodium and potassium conductances, the compound effectively dampens the primary drivers of these processes. nih.govnih.gov
Additionally, this compound has been observed to shift the normalized membrane conductance versus voltage curves in the direction of depolarization along the voltage axis. nih.govnih.gov This indicates that a stronger stimulus (a greater depolarization) is required to activate the same proportion of ion channels in the presence of the compound.
| Parameter | Effect of this compound |
| Early Transient (Na) Current | Decrease |
| Late (K) Current | Decrease |
| Maximum Na Conductance | Reduction |
| Maximum K Conductance | Reduction |
| Rate of Na Conductance Increase | Slowed |
| Membrane Conductance vs. Voltage Curve | Shifted towards depolarization |
The effects of this compound on the ionic currents of voltage-clamped axons are qualitatively similar to those of the well-characterized local anesthetic, procaine (B135). nih.govnih.gov Both agents are known to reduce sodium and potassium conductances, slow the rate of sodium conductance activation, and shift the sodium conductance versus voltage curve towards more depolarized potentials. semanticscholar.org This suggests that this compound may share a similar mechanism of action with procaine on the axonal membrane. semanticscholar.org
However, the distinctive effect of this compound on the late potassium current, causing it to peak and then fall during a sustained depolarization, has not been reported for procaine, indicating potential differences in their interactions with potassium channels. nih.govnih.gov
Influence on Nerve Action Potential Propagation in Isolated Axons
The culmination of the effects of this compound on ionic conductances is the interference with the propagation of nerve action potentials.
This compound has been shown to block the nerve action potential. nih.govnih.gov This is a direct consequence of its ability to decrease the early transient sodium current, which is fundamental to the generation of the rising phase of the action potential. By reducing the influx of sodium ions, the compound diminishes the peak depolarization that can be achieved, thereby reducing the amplitude of the action potential and ultimately leading to a complete block of its propagation.
| Compound | Effect on Action Potential |
| This compound | Blockage |
Interaction with Specific Cellular Transport Systems in In Vitro Preparations
Investigation of Norepinephrine (B1679862) Uptake Blockade in Rat Brain Synaptosomes
Examination of Choline (B1196258) Uptake Inhibition in Rat Brain Synaptosomes
Detailed experimental data on the inhibition of choline uptake in rat brain synaptosomes by this compound is not presently found in published research. Such investigations would be crucial to understand its potential impact on cholinergic neurotransmission by affecting the availability of choline for acetylcholine (B1216132) synthesis.
Enzymatic Modulation Studies
Effects on (Na+ + K+)-ATPase Activity in In Vitro Preparations
The influence of this compound on the enzymatic activity of (Na+ + K+)-ATPase in in vitro preparations has not been specifically documented in the available scientific literature. Studies are needed to ascertain whether this compound can modulate the function of this essential ion pump, which is critical for maintaining cellular membrane potential.
Blockade of Ganglionic Transmission in Isolated Preparations
Research has been conducted on the blockade of ganglionic transmission by this compound in isolated preparations, specifically the cat superior cervical ganglion. nih.gov In these studies, the compound demonstrated a capacity to interfere with the transmission of nerve impulses across the ganglion. nih.gov
The blocking action of this compound was found to be reversible and competitive in nature. nih.gov The potency of the blockade was observed to be dependent on the concentration of the compound applied to the preparation. nih.gov The following table summarizes the key findings from these investigations.
| Preparation | Agonist | Antagonist | Key Finding |
| Cat Superior Cervical Ganglion | Acetylcholine | This compound | Demonstrated a reversible and competitive blockade of ganglionic transmission. nih.gov |
The quaternization of the parent compound, tropine 4-tolylacetate, to form the methiodide derivative, significantly influences its ganglionic blocking activity. This structural modification results in a compound with distinct pharmacological properties at the ganglionic synapse. nih.gov
Structure Activity Relationship Sar Studies in Non Clinical Models
Comparative Analysis of Quaternary Tropine (B42219) 4-tolylacetate Methiodide with Tertiary Analogues (e.g., Tropine p-tolylacetate)
The transition from a tertiary amine, as in Tropine p-tolylacetate (TPTA), to a permanently charged quaternary ammonium (B1175870) compound, like Tropine 4-tolylacetate methiodide (TPTA MeI), introduces significant changes in physicochemical properties that profoundly impact biological action.
Both the tertiary compound, Tropine p-tolylacetate (TPTA), and its quaternary analogue, this compound (TPTA MeI), have been shown to block nerve action potentials in non-clinical models such as the lobster giant axon. nih.gov This fundamental action indicates that both forms interfere with the mechanisms essential for nerve impulse propagation. The primary difference lies not in the qualitative effect of blocking excitability, but rather in the potency and potential mechanisms of access to the target sites within the nerve membrane. While both compounds reduce axonal excitability, the permanent positive charge on the quaternary compound influences its interaction with the nerve membrane and its constituent ion channels.
Detailed studies using voltage-clamp techniques on lobster giant axons have revealed that both TPTA and TPTA MeI modulate ionic currents by decreasing the early transient sodium (Na) current and the late potassium (K) current. nih.gov This action reduces the maximum Na+ and K+ conductance increases that are normally associated with membrane depolarization. nih.gov
Furthermore, these tropine esters slow the rate at which sodium conductance increases and shift the membrane conductance versus voltage curves toward depolarization. nih.govnih.gov An unusual effect noted for these tropine esters is their ability to cause the late K+ current to peak and then decline during prolonged depolarization steps. nih.gov
| Parameter | Effect of Tropine p-tolylacetate (Tertiary) | Effect of this compound (Quaternary) |
|---|---|---|
| Nerve Action Potential | Blockade nih.gov | Blockade nih.gov |
| Early Transient (Na+) Current | Decrease nih.gov | Decrease nih.gov |
| Late (K+) Current | Decrease nih.gov | Decrease nih.gov |
| Maximum Na+ and K+ Conductance | Reduction nih.gov | Reduction nih.gov |
| Rate of Na+ Conductance Increase | Slows rate nih.govnih.gov | Slows rate nih.govnih.gov |
| Conductance vs. Voltage Curve | Shift toward depolarization nih.govnih.gov | Shift toward depolarization nih.govnih.gov |
The blockade of nerve function by local anesthetic-like compounds is typically reversible. Studies on other quaternary ammonium compounds, such as the lidocaine (B1675312) derivative QX-314, have demonstrated the reversibility of their nerve-blocking effects. scispace.com While direct comparative studies on the reversibility of TPTA versus TPTA MeI are not extensively detailed in the provided literature, the general principle of reversible binding to ion channels is expected to apply. The quaternization of the nitrogen atom results in a permanently charged molecule. This permanent charge can lead to stronger electrostatic interactions with anionic sites on the receptor or channel, which could potentially influence the kinetics of binding and unbinding, and thus the duration and reversibility of the block, compared to the tertiary analogue whose charge state is pH-dependent.
Influence of Aromatic Ring Substitutions on Biological Activity
The nature of the substituent on the aromatic ring of the acetate (B1210297) moiety is a critical determinant of the biological activity of tropine esters.
A striking example of the influence of aromatic substitution is seen when comparing Tropine p-tolylacetate (containing a p-methyl, p-CH3, group) with its halogenated counterpart, Tropine p-chlorophenyl acetate (containing a p-chloro, p-Cl, group). In studies on the lobster giant axon, Tropine p-chlorophenyl acetate was found to have a negligible effect on axonal excitability. nih.govnih.gov This stands in stark contrast to the significant blocking activity of the p-methyl analogue, TPTA. nih.gov This finding underscores the critical role of the electronic and steric properties of the para-substituent in determining the compound's ability to modulate nerve function.
| Compound | Aromatic Ring Substituent (para position) | Effect on Axonal Excitability |
|---|---|---|
| Tropine p-tolylacetate (TPTA) | Methyl (-CH3) | Blocks nerve action potential nih.gov |
| Tropine p-chlorophenyl acetate | Chloro (-Cl) | Negligible effect nih.govnih.gov |
Analytical and Spectroscopic Characterization in Research Settings
Spectrophotometric Methods for Derivative Analysis (e.g., Enzymatic Assays for Tropane (B1204802) Alkaloids)
While direct spectrophotometric analysis of Tropine (B42219) 4-tolylacetate methiodide is not a primary method for its characterization, related enzymatic assays are fundamental in the broader context of tropane alkaloid research, particularly in biosynthesis studies. These assays often rely on spectrophotometry to monitor reaction kinetics. For instance, the enzymes tropinone (B130398) reductase I (TR-I) and tropinone reductase II (TR-II) are key in the biosynthesis of tropane alkaloids, catalyzing the NADPH-dependent reduction of tropinone to either tropine or pseudotropine, respectively nih.govresearchgate.net.
The activity of these enzymes can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. This principle is used to characterize the function of newly identified reductase enzymes and to understand the metabolic flux towards different tropane alkaloids. researchgate.net For example, in studies of the plant Scopolia lurida, an enzymatic assay was used to confirm that the identified gene, SlTRI, coded for a tropine-forming reductase by observing its ability to convert tropinone to tropine nih.gov. Similarly, the activity of hyoscyamine (B1674123) 6β-hydroxylase (H6H), which converts hyoscyamine to scopolamine (B1681570), can be assessed, providing insight into the downstream pathways from the tropine core nih.gov.
Table 1: Key Enzymes in Tropane Alkaloid Biosynthesis Amenable to Spectrophotometric Assays
| Enzyme | Substrate | Product | Cofactor Monitored | Wavelength | Application |
| Tropinone Reductase I (TR-I) | Tropinone | Tropine | NADPH | 340 nm | Quantifying tropine biosynthesis pathway |
| Tropinone Reductase II (TR-II) | Tropinone | Pseudotropine | NADPH | 340 nm | Quantifying pseudotropine biosynthesis pathway |
| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamine | 6β-hydroxyhyoscyamine | 2-oxoglutarate | - | Characterizing scopolamine synthesis |
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are indispensable for separating Tropine 4-tolylacetate methiodide from precursors, byproducts, and impurities, thereby confirming its purity and identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most frequently employed techniques for tropane alkaloid analysis. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode using C18 columns, is widely used for the analysis of tropane alkaloids. researchgate.net Detection is commonly performed with UV-PDA detectors, with a monitoring wavelength typically around 210 nm nih.gov. The mobile phase often consists of an acidic aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.govresearchgate.net. For this compound, its quaternary ammonium (B1175870) nature makes it highly polar and suitable for reversed-phase or ion-pair chromatography. The retention time under specific conditions serves as a key identifier, while the peak area allows for quantification. Validation studies for HPLC methods on related compounds demonstrate good linearity, repeatability, and recovery researchgate.netisciii.es.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool. However, many tropane alkaloids are thermally unstable and require derivatization to increase their volatility and stability researchgate.net. A common derivatization process involves converting them to their trimethylsilyl (B98337) (TMS) derivatives researchgate.netnih.gov. For this compound, pyrolysis-GC might be an alternative approach. The analysis is typically performed on a semi-polar capillary column researchgate.netnih.gov. The resulting chromatogram can resolve complex mixtures and, when coupled with MS, provide definitive identification.
Table 2: Representative Chromatographic Conditions for Tropane Alkaloid Analysis
| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application | Reference |
| HPLC | Reversed-phase C18 | Acetonitrile / Acidic Phosphate Buffer | UV-PDA (210 nm) | Purity, Quantification | nih.govresearchgate.net |
| HPLC-MS/MS | Ascentis Express C18 | Acetonitrile / Water with Formic Acid | ESI-MS/MS | High-sensitivity Quantification | sigmaaldrich.commdpi.comnih.gov |
| GC-MS | Semi-polar capillary column (e.g., DB-WAX) | Helium | Mass Spectrometer | Identity Confirmation, Impurity Profiling | researchgate.netgoogle.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (General for Tropane Alkaloids)
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For tropane alkaloids, specific chemical shifts are characteristic of the bicyclic tropane core. semanticscholar.orgresearchgate.net
In the ¹H NMR spectrum of a tropane derivative, the protons on carbons adjacent to the nitrogen (C-1 and C-5) and the oxygen-bearing carbon (C-3) show characteristic shifts. The N-methyl group protons typically appear as a singlet. For this compound, the presence of the additional methyl group on the quaternary nitrogen would result in a distinct singlet, likely shifted downfield compared to the tertiary amine precursor. The signals from the 4-tolylacetate moiety would also be clearly visible in the aromatic and aliphatic regions of the spectrum.
In the ¹³C NMR spectrum, the carbons of the tropane skeleton have well-documented chemical shift ranges. semanticscholar.orgresearchgate.net The quaternization of the nitrogen atom significantly influences the chemical shifts of the adjacent carbons (C-1, C-5) and the N-methyl carbons, causing a downfield shift, which is a key indicator of the methiodide structure researchgate.net.
Table 3: General ¹³C NMR Chemical Shift Ranges for the Tropane Skeleton
| Carbon Atom | Typical Chemical Shift (δ) in ppm |
| C-1, C-5 | 60 - 75 |
| C-2, C-4 | 30 - 40 |
| C-3 | 60 - 70 |
| C-6, C-7 | 25 - 35 |
| N-CH₃ | 40 - 55 |
Note: Shifts can vary based on substitution and solvent. Quaternization of the nitrogen typically shifts adjacent carbons downfield. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is critical for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. When coupled with chromatographic techniques like LC or GC, it provides unparalleled sensitivity and specificity. researchgate.net
For this compound, an electrospray ionization (ESI) source would be ideal, as it is a pre-charged quaternary ammonium salt. The analysis in positive ionization mode would show a prominent peak for the cationic part of the molecule, [M]⁺, directly providing its molecular weight.
Tandem MS (MS/MS) experiments can be performed to study its fragmentation patterns. The fragmentation of tropane alkaloids is well-characterized. A common fragmentation pathway involves the cleavage of the ester bond and subsequent fragmentation of the tropane ring. For the tropine moiety itself, a characteristic base peak is often observed at m/z 124, corresponding to the loss of the hydroxyl group and subsequent rearrangement researchgate.net. Other significant fragments can arise from the cleavage of the bicyclic system. The fragmentation of the 4-tolylacetate portion would also yield characteristic ions.
Table 4: Expected Key Ions in Mass Spectrum of this compound Cation
| Ion | Description | Potential m/z |
| [M]⁺ | Molecular Ion (Cation) | 344.2 |
| [M - CH₃I]⁺ | Loss of methyl iodide (from precursor) | - |
| [Tropine methiodide cation]⁺ | Fragment from ester cleavage | 156.1 |
| [Tropane fragmentation ion] | Characteristic tropane fragment | 124.1 |
| [Tolylacetylium ion]⁺ | Fragment from ester cleavage | 133.1 |
Note: m/z values are calculated for the monoisotopic mass of the cationic portion.
Electrochemical Methods for Concentration Determination in Biological Matrices (Non-Clinical)
Electrochemical methods offer a sensitive and rapid approach for the determination of tropane alkaloids in various matrices, including non-clinical biological samples. Techniques like voltammetry and electrochemiluminescence (ECL) have been developed for this purpose. acs.org These methods are based on the electrochemical oxidation or reaction of the analyte at a modified electrode surface.
An ECL-based sensor using a nafion-[Ru(bpy)₃]²⁺ film on a screen-printed carbon electrode has been shown to detect atropine (B194438) in complex matrices acs.org. The ECL signal increases with the concentration of the tropane alkaloid, which acts as a coreactant. Such a sensor could be adapted for this compound, offering a detection range comparable to other electrochemical methods, often in the low micromolar range acs.orgoup.com.
Another approach involves the electrochemical N-demethylation of tropane alkaloids on a glassy-carbon electrode, which can be monitored to determine concentration rsc.org. The inherent electrochemical activity of the tropane structure allows for direct detection without extensive sample preparation, making it a promising tool for rapid screening in research settings.
Application As a Research Probe and Methodological Tool
Contribution to Understanding Quaternary Ammonium (B1175870) Compound Pharmacology at a Molecular Level
The defining structural feature of Tropine (B42219) 4-tolylacetate methiodide, for the purposes of molecular pharmacology, is the quaternary ammonium group. This feature imparts a permanent positive charge on the nitrogen atom of the tropane (B1204802) ring system. This permanent charge is the primary determinant of its pharmacological behavior at the molecular level and its utility as a research tool, distinguishing it from its tertiary amine precursor, Tropine 4-tolylacetate.
Elucidating Receptor-Ligand Interactions:
The permanent cationic nature of quaternary ammonium compounds like Tropine 4-tolylacetate methiodide is crucial for their interaction with target receptors, primarily muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov Research on analogous compounds demonstrates that this charge facilitates a strong ionic interaction with a conserved aspartic acid residue in the third transmembrane domain (TM3) of all five muscarinic receptor subtypes. This interaction is a key component of the binding of many muscarinic antagonists.
Studies comparing tertiary amines and their quaternary ammonium salts have shown that the protonated form of the tertiary amine is what primarily interacts with the muscarinic receptor. nih.gov The potency of tertiary amines like scopolamine (B1681570) decreases as pH increases, which reduces the concentration of the protonated species, whereas the potency of their quaternary N-methyl derivatives remains stable. nih.gov This confirms that a positive charge on the nitrogen is fundamental for high-affinity binding, a condition that is permanently met in compounds like this compound.
Probing Receptor Subtype Specificity and Binding Pockets:
Quaternary ammonium tropane esters are essential tools for mapping the binding pockets of receptors. While the primary interaction is with the aspartic acid in the orthosteric site (the same site as the endogenous ligand, acetylcholine), the rest of the molecule makes additional contacts that determine subtype selectivity and binding affinity. nih.gov
For instance, molecular modeling and mutation studies using N-methylscopolamine (NMS) on the M2 muscarinic receptor have identified additional interactions beyond the orthosteric pocket. nih.gov Specific amino acids in the extracellular loops of the receptor (E172 and E175 in the second loop, and N419 in the third loop) were found to be involved in an allosteric binding site for NMS. nih.gov This discovery, enabled by a quaternary ammonium probe, is critical for understanding how different ligands can modulate receptor function in complex ways and is essential for the rational design of new drugs. nih.gov
The use of radiolabeled quaternary ammonium antagonists, such as [³H]N-methylscopolamine, has been instrumental in receptor binding assays. nih.gov These agents exhibit high affinity and saturable binding, allowing for the characterization and quantification of muscarinic receptors in various tissues, including the brain and peripheral lymphocytes. nih.govnih.gov The high specificity and low non-specific binding of probes like [³H]NMS make them superior to some tertiary amine radioligands for certain applications. nih.gov
Defining the Role of the Blood-Brain Barrier:
A significant contribution of studying quaternary ammonium compounds is the ability to differentiate between central and peripheral nervous system effects. ncats.io The permanent charge on the molecule significantly limits its ability to cross the lipid-rich blood-brain barrier. mdpi.comwikipedia.org Therefore, when administered systemically, compounds like methylatropine (B1217387) exert their effects almost exclusively on peripheral receptors. ncats.io This property allows researchers to isolate and study the function of peripheral muscarinic systems without the confounding influence of central nervous system effects. ncats.io This has been crucial in pharmacology for dissecting the systemic actions of drugs and understanding the physiological roles of the parasympathetic nervous system. nih.gov
The critical role of ionic interactions in receptor-ligand binding. nih.gov
The complex architecture of receptor binding sites, including allosteric sites. nih.gov
The differentiation between central and peripheral receptor functions. ncats.io
These principles are directly applicable to understanding the expected molecular behavior of this compound.
Data Tables
Table 1: Comparative Binding Affinities of Muscarinic Antagonists This table illustrates the high affinity of quaternary ammonium compounds for muscarinic receptors. Data for Methylatropine, a close structural analog of this compound, is included.
| Compound | Receptor Source | Assay Type | Affinity (IC₅₀) |
| Methylatropine | Porcine brain membranes | Radioligand Binding | < 0.1 nM caymanchem.com |
| N-Methylscopolamine (NMS) | Human mononuclear cells | Radioligand Binding | High, saturable at >30 nM nih.gov |
IC₅₀ = Half maximal inhibitory concentration. A lower value indicates higher binding affinity.
Table 2: Key Molecular Interactions of Quaternary Tropane Analogs This table details specific molecular interactions identified through studies with N-methylscopolamine (NMS), a representative quaternary ammonium research probe.
| Ligand | Receptor Subtype | Interacting Residues | Location of Interaction | Interaction Type | Finding |
| N-Methylscopolamine | M2 Muscarinic | Aspartic Acid (conserved) | Transmembrane Domain 3 (Orthosteric Site) | Ionic Bond | Primary anchor point for binding nih.gov |
| N-Methylscopolamine | M2 Muscarinic | E172, E175, N419 | Extracellular Loops (Allosteric Site) | Allosteric Binding | Modulates ligand dissociation; reveals complex binding nih.gov |
Theoretical Frameworks and Computational Modeling
Molecular Dynamics Simulations of Compound-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of Tropine (B42219) 4-tolylacetate methiodide, MD simulations are employed to model its interaction with cell membranes, which are primarily composed of lipid bilayers.
Research on quaternary ammonium (B1175870) compounds (QACs) has shown that their interaction with bacterial membranes often begins with an electrostatic attraction to the negatively charged lipids in the membrane. nih.gov This is followed by the integration of the hydrophobic parts of the molecule into the membrane, leading to disruptions and undulations in the bilayer. nih.govrsc.org For Tropine 4-tolylacetate methiodide, its permanent positive charge on the quaternary nitrogen and the hydrophobic tolylacetate group are key determinants of this interaction.
MD simulations can elucidate the kinetics and thermodynamics of this process. For instance, studies have shown that the length and nature of the alkyl chains in QACs influence how quickly they penetrate the membrane. nih.govrsc.org While specific simulation data for this compound is not abundant in public literature, the general principles derived from simulations of other QACs are applicable. These simulations track the trajectory of the compound as it approaches and integrates into a model membrane, providing data on changes in membrane structure and dynamics. nih.govnih.govnih.gov
Table 1: Key Parameters from Molecular Dynamics Simulations of QAC-Membrane Interactions
| Parameter | Description | Typical Findings for QACs |
| Integration Time | The time taken for the compound to insert into the lipid bilayer. | Varies with the hydrophobicity of the side chains; more hydrophobic groups may integrate faster. nih.gov |
| Membrane Thickness | The thickness of the lipid bilayer. | Can be altered upon compound integration, often leading to thinning or local disruption. |
| Lipid Order Parameter | A measure of the conformational order of the lipid acyl chains. | Generally decreases as the compound disrupts the ordered packing of lipids. rsc.org |
| Electrostatic Potential | The electrical potential across the membrane. | Can be significantly altered by the presence of the charged QAC. |
| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Reveals specific interactions between the QAC and lipid headgroups or tails. |
This table is generated based on typical findings for quaternary ammonium compounds and serves as an illustrative example for this compound.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules like this compound. nih.govnih.gov These calculations provide fundamental information about the molecule's reactivity, stability, and spectroscopic properties.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. For tropane (B1204802) alkaloids and their derivatives, these calculations help in understanding their potential biological activities. nih.gov
Other calculated properties include the distribution of electron density, which identifies the electron-rich and electron-poor regions of the molecule. This is vital for predicting how this compound will interact with other molecules, such as biological receptors. The positive charge is localized on the quaternary nitrogen, while the tolylacetate moiety will have a specific electron density distribution influencing its binding characteristics.
Table 2: Calculated Quantum Chemical Properties for a Representative Tropane Derivative
| Property | Value (Arbitrary Units/eV) | Significance |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap indicates greater chemical stability. nih.gov |
| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Varies across atoms | Describes the partial charge on each atom, highlighting electrostatic interaction sites. |
Note: The values in this table are illustrative and based on general findings for similar compounds. Specific calculations for this compound would be required for precise values.
Ligand-Protein Docking Studies with Ion Channel Models
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, a key area of interest is its interaction with ion channels, a common target for tropane alkaloids and other quaternary ammonium compounds. exlibrisgroup.commdpi.com
Docking studies can simulate the binding of this compound to models of various ion channels, such as potassium or sodium channels. These studies help to identify the specific binding site and the key amino acid residues involved in the interaction. The binding affinity can be estimated through scoring functions, which rank different binding poses.
The interaction is often driven by a combination of electrostatic interactions between the positively charged quaternary nitrogen and negatively charged or polar residues in the channel pore, as well as hydrophobic interactions between the tolylacetate group and nonpolar residues. exlibrisgroup.comnih.gov For instance, studies on similar quaternary ammonium ions have revealed binding sites within the channel pore, leading to channel blockade. exlibrisgroup.com
Table 3: Illustrative Docking Study Results for a Quaternary Ammonium Compound with an Ion Channel
| Parameter | Finding | Implication |
| Binding Site | Located within the central cavity of the ion channel. | Suggests a mechanism of action involving pore blockage. exlibrisgroup.com |
| Key Interacting Residues | Aromatic residues (e.g., Tyrosine, Phenylalanine) and acidic residues (e.g., Aspartate, Glutamate). | Highlights the importance of hydrophobic and electrostatic interactions in binding. |
| Estimated Binding Energy | -8.5 kcal/mol | A negative value indicates a favorable binding interaction. |
| Predicted Ki (Inhibition Constant) | 500 nM | Provides a theoretical estimate of the compound's potency as a channel blocker. |
This table presents hypothetical data to illustrate the type of information obtained from docking studies.
Predictive Modeling of Pharmacological Profiles based on Structural Features
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For this compound, QSAR models can be developed to predict its pharmacological profile based on its structural features.
These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (from quantum chemical calculations), or topological indices. nih.govnih.gov By identifying the descriptors that are most correlated with a specific pharmacological effect, a predictive model can be constructed.
Table 4: Common Descriptors Used in QSAR Models for Quaternary Ammonium Compounds
| Descriptor Type | Examples | Relevance to Pharmacological Profile |
| Physicochemical | LogP (lipophilicity), Molecular Weight, Polar Surface Area | Influences membrane permeability, distribution, and overall bioavailability. |
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Determines the nature and strength of interactions with biological targets. nih.gov |
| Topological | Connectivity Indices, Shape Indices | Encodes information about the size, shape, and branching of the molecule. nih.gov |
| Steric | Molar Refractivity, van der Waals Volume | Relates to how the molecule fits into a binding site. |
Future Research Trajectories for this compound
This compound is a quaternary ammonium compound belonging to the tropane alkaloid class of molecules. While the parent tropane alkaloids, such as atropine (B194438) and scopolamine (B1681570), have been extensively studied, the specific properties and potential applications of their quaternary derivatives, including this compound, remain a nascent field of research. The permanent positive charge on the nitrogen atom, conferred by the methyl iodide group, fundamentally alters the compound's physicochemical properties compared to its tertiary amine precursor, suggesting distinct biological interactions and activities. This article outlines key future directions for academic research focused exclusively on elucidating the synthesis, mechanism, and application of this specific compound.
Q & A
Q. What are the critical steps for synthesizing Tropine 4-tolylacetate methiodide, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis should follow established protocols for tropine ester derivatives, including quaternization of the tropine nitrogen with methyl iodide and esterification of the hydroxyl group with 4-tolylacetic acid. Key steps include:
- Purification via repeated aqueous washes to remove byproducts like unreacted diethylamine or ammonium salts .
- Detailed documentation of reaction conditions (temperature, solvent, stoichiometry) and characterization data (NMR, IR, mass spectrometry) to enable replication .
- Validation of purity using TLC or HPLC, with Rf values or retention times reported for comparison .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what specific data should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Highlight ester carbonyl stretches (~1730 cm⁻¹) and quaternary ammonium bonds .
- Mass Spectrometry : Include molecular ion peaks and fragmentation patterns to confirm molecular weight and structural integrity .
Q. How should researchers address safety concerns when handling this compound during synthesis?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) due to the compound’s potential skin/eye irritation and acute toxicity .
- Conduct reactions in a fume hood to avoid inhalation of volatile reagents like methyl iodide .
- Implement waste management protocols for toxic byproducts, such as diethylammonium chloride .
Q. What literature review strategies are recommended for identifying existing studies on tropine esters?
- Methodological Answer :
- Use databases like PubMed and SciFinder with keywords: "tropine esters," "quaternary ammonium alkaloids," and "4-tolylacetate derivatives."
- Filter studies by structural analogs (e.g., tropine benzoate, tropine acetate) and cross-reference pharmacological data .
- Exclude non-peer-reviewed sources and prioritize journals adhering to standardized experimental reporting (e.g., Beilstein Journal of Organic Chemistry) .
Q. How can researchers compare the bioactivity of synthetic this compound with natural tropine esters?
- Methodological Answer :
- Isolate natural analogs (e.g., tropine acetate or benzoate from Bruguiera species) using column chromatography and compare pharmacological assays (e.g., receptor binding or cytotoxicity) .
Advanced Research Questions
Q. How can contradictions in reported pharmacological activities of this compound derivatives be resolved?
- Methodological Answer :
- Replicate conflicting studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
- Use dual methodologies (e.g., in vitro and in vivo models) to validate dose-response relationships .
Q. What strategies elucidate the stereochemical configuration of this compound, and how does this impact bioactivity?
- Methodological Answer :
- Employ chiral chromatography or optical rotation measurements to determine enantiomeric purity .
Q. What computational approaches are suitable for modeling the pharmacokinetics of this compound?
- Methodological Answer :
- Validate predictions with in vitro Caco-2 cell assays .
Q. How can researchers design assays to evaluate the anticholinergic activity of this compound?
- Methodological Answer :
- Conduct functional assays (e.g., guinea pig ileum contraction inhibition) to assess efficacy .
Q. What experimental frameworks are recommended for studying substituent effects on the 4-tolyl group in tropine ester derivatives?
- Methodological Answer :
- Synthesize analogs with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2) groups at the 4-position .
- Correlate substituent properties with bioactivity using regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
